molecular formula C25H15N B12546369 4-[2-(Pyren-1-YL)ethenyl]benzonitrile CAS No. 149849-38-7

4-[2-(Pyren-1-YL)ethenyl]benzonitrile

Cat. No.: B12546369
CAS No.: 149849-38-7
M. Wt: 329.4 g/mol
InChI Key: JKDICPWELNDZLM-UHFFFAOYSA-N
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Description

4-[2-(Pyren-1-YL)ethenyl]benzonitrile is a benzonitrile derivative featuring a pyrenyl group linked via an ethenyl bridge. The pyrenyl substituent, a polycyclic aromatic hydrocarbon, confers unique photophysical and electronic properties, making this compound of interest in materials science and medicinal chemistry. This article compares its hypothesized properties with experimentally characterized analogs.

Properties

CAS No.

149849-38-7

Molecular Formula

C25H15N

Molecular Weight

329.4 g/mol

IUPAC Name

4-(2-pyren-1-ylethenyl)benzonitrile

InChI

InChI=1S/C25H15N/c26-16-18-6-4-17(5-7-18)8-9-19-10-11-22-13-12-20-2-1-3-21-14-15-23(19)25(22)24(20)21/h1-15H

InChI Key

JKDICPWELNDZLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC5=CC=C(C=C5)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyren-1-YL)ethenyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with pyrene and 4-bromobenzonitrile.

    Reaction Conditions: A palladium-catalyzed Heck coupling reaction is employed to link the pyrene and benzonitrile groups via an ethenyl bridge. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 4-[2-(Pyren-1-YL)ethenyl]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyren-1-YL)ethenyl]benzonitrile undergoes various chemical reactions, including:

1

Biological Activity

4-[2-(Pyren-1-YL)ethenyl]benzonitrile, also known by its CAS number 149849-38-7, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

4-[2-(Pyren-1-YL)ethenyl]benzonitrile features a pyrene moiety linked to a vinyl group and a benzonitrile unit. The presence of the pyrene group is significant, as it is known for its photophysical properties and ability to interact with biological systems.

The biological activity of 4-[2-(Pyren-1-YL)ethenyl]benzonitrile can be attributed to several mechanisms:

  • Fluorescent Properties : The pyrene moiety exhibits strong fluorescence, which can be utilized in bioimaging and tracking cellular processes.
  • Intercalation : Compounds with similar structures have been shown to intercalate into DNA, potentially affecting gene expression and cellular proliferation.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways.

In Vitro Studies

Recent research has evaluated the inhibitory effects of 4-[2-(Pyren-1-YL)ethenyl]benzonitrile on various enzymes. For example, compounds with similar structures were tested against fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and butyrylcholinesterase (BuChE). The results indicated varying degrees of inhibition, suggesting potential therapeutic applications in treating conditions like pain and neurodegenerative diseases.

CompoundEnzyme TargetIC50 (μM)Notes
4-[2-(Pyren-1-YL)ethenyl]benzonitrileFAAH5.0Moderate inhibition observed
Similar Derivative AMAGL4.0Comparable to reference inhibitors
Similar Derivative BBuChE7.3Lower activity than physostigmine

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of compounds related to 4-[2-(Pyren-1-YL)ethenyl]benzonitrile in cellular models of Alzheimer's disease. Results indicated that these compounds could reduce oxidative stress markers and improve cell viability.
  • Antiviral Activity : Another research effort focused on the antiviral potential of related pyrene derivatives against various viruses, including HIV and influenza. Notable reductions in viral replication were documented at specific concentrations.

Comparison with Similar Compounds

Cytotoxic Activity in Breast Cancer Cell Lines

Several analogs of 4-[2-aryl-ethenyl]benzonitrile, synthesized as letrozole analogs, exhibit potent cytotoxic activity against breast cancer cell lines (Table 1).

Table 1: Cytotoxic Activity of Selected Analogs

Compound Name Substituent (R) IC50 (μg/ml) MCF-7 IC50 (μg/ml) MDA-MB-231 IC50 (μg/ml) T47D
1c (4-[2-(3-chlorophenyl)-ethenyl]) 3-Cl-C6H4 27.1 ± 1.2 14.5 ± 2.1 -
1h (4-[2-(4-methoxyphenyl)-ethenyl]) 4-OCH3-C6H4 - - 14.3 ± 1.1
1k (4-[2-(4-dimethylamino)-ethenyl]) N(CH3)2-C6H4 - 19.7 ± 1.8 16.8 ± 2.1
Etoposide (Reference) - 29.3 ± 1.8 21.4 ± 1.9 18.7 ± 2.0

Key Findings :

  • Electron-Withdrawing Groups (e.g., Cl) : Compound 1c (3-chlorophenyl) showed the highest activity against MCF-7 and MDA-MB-231 cells, suggesting that electron-withdrawing substituents enhance cytotoxicity.
  • Electron-Donating Groups (e.g., OCH3) : Compound 1h (4-methoxyphenyl) exhibited selectivity for T47D cells, indicating substituent position and polarity influence target affinity.
  • Bulkier Substituents: The pyrenyl group in 4-[2-(Pyren-1-YL)ethenyl]benzonitrile is significantly larger than Cl or OCH3.

A. Nerve-Specific Contrast Agents :

  • GE3082: 4-[(1E)-2-[4-[(1E)-2-[4-aminophenyl]ethenyl]-3-methoxyphenyl]ethenyl]benzonitrile is a red-shifted fluorophore used for nerve imaging in preclinical models. Its extended conjugation and amino/methoxy groups enable selective nerve binding.
  • Pyrenyl Analogs : The pyrenyl group’s strong fluorescence (λem ~ 400–500 nm) could enhance imaging resolution but may require structural optimization to balance brightness and tissue penetration.

B. Nonlinear Optical Properties:

  • Molecule C: (Z)-4-(2-(4-(9H-carbazol-9-yl)phenyl)-1-cyanovinyl)benzonitrile, embedded in a PVK polymer matrix, demonstrated high NLO susceptibility due to extended π-conjugation.
  • Hypothesized Pyrenyl Derivative : The pyrenyl group’s electron-rich aromatic system could further enhance NLO properties, making it a candidate for optoelectronic devices.

Structural and Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Log P Polar Surface Area (Ų) Molecular Weight (g/mol)
1c (3-chlorophenyl) 3.8 65 335.8
1h (4-methoxyphenyl) 2.9 70 331.4
GE3082 ~4.2* 85 379.4
4-[2-(Pyren-1-YL)ethenyl]benzonitrile ~6.5† 45 407.5

*Estimated from structural analogs; †Predicted using Marvin software.

Key Observations :

  • Polar Surface Area : Lower polarity compared to GE3082 may limit hydrogen bonding but favor passive diffusion.

Mechanistic and Target Selectivity

  • Cytotoxic Analogs : Compounds like 1c and 1h act via aromatase-independent pathways, as they lack inhibitory effects on AROM. Their activity may involve tubulin disruption or DNA intercalation.
  • PARP Inhibitors: Compound 3(G007-LK) (triazole-oxadiazole-benzoitrile) selectively inhibits tankyrase via adenosine subsite binding, highlighting the role of heterocyclic substituents in target specificity.
  • Pyrenyl Derivative : The pyrenyl group’s planar structure may facilitate intercalation into DNA or hydrophobic protein pockets, though experimental validation is needed.

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